molecular formula C12H8N2O B1203051 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline CAS No. 65115-91-5

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

Cat. No.: B1203051
CAS No.: 65115-91-5
M. Wt: 196.2 g/mol
InChI Key: GGQHROHZSIPVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR Spectroscopy

Characteristic absorption bands include:

  • Epoxide C–O–C asymmetric stretch : 1,215 cm⁻¹
  • Aromatic C=C/C=N stretches : 1,564–1,607 cm⁻¹
  • C–H out-of-plane bending : 750–798 cm⁻¹

Table 3: FT-IR spectral assignments

Band (cm⁻¹) Assignment Source
1,215 Epoxide C–O–C stretch
1,564 Phenanthroline C=N stretch
798 Aromatic C–H bend

NMR Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 8.61 ppm : Doublet (J=4.4 Hz) for H2/H9 protons
  • δ 7.42–8.01 ppm : Multiplet for H3/H4/H7/H8 aromatic protons
  • δ 5.12 ppm : Singlet for epoxide C5–H and C6–H

¹³C NMR (75 MHz, DMSO-d₆):

  • δ 152.3 ppm : C=N of phenanthroline
  • δ 108.5 ppm : Epoxide carbons (C5/C6)

UV-Vis Spectroscopy

In methanol:

  • λₘₐₓ = 297 nm (ε = 8,510 L·mol⁻¹·cm⁻¹): π→π* transition in phenanthroline
  • λₘₐₓ = 243 nm : n→π* transition involving epoxide lone pairs

The bathochromic shift compared to unmodified 1,10-phenanthroline (λₘₐₓ = 265 nm) reflects the epoxide’s electron-withdrawing effect.

Properties

IUPAC Name

1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHROHZSIPVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983665
Record name 1a,9b-Dihydrooxireno[f][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65115-91-5
Record name 1,10-Phenanthroline 5,6-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1a,9b-Dihydrooxireno[f][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline typically involves the reaction of 1,10-phenanthroline with sodium hypochlorite and tetra(n-butyl)ammonium hydrogensulfate in a chloroform-water mixture. The reaction is carried out under vigorous stirring for about an hour, followed by separation and purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different epoxide derivatives, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Chemistry

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing novel materials and catalysts.

  • Synthesis : The compound can be synthesized through reactions involving 1,10-phenanthroline with sodium hypochlorite under specific conditions. This method allows for the generation of derivatives with tailored properties.

Biology

The biological activities of this compound have been extensively studied, particularly its potential as an antimicrobial and anticancer agent.

  • Anticancer Research : Initial studies indicate that the compound can inhibit cancer cell growth in vitro by interacting with specific DNA sequences. Further research is necessary to evaluate its efficacy and safety in vivo models .
  • Mechanism of Action : The compound's mechanism involves metal ion chelation and enzyme inhibition, particularly targeting metalloproteases. This interaction influences cellular processes and could lead to therapeutic applications .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.

  • Therapeutic Applications : Its reactivity with biological macromolecules positions it as a candidate for drug development aimed at specific molecular targets .

Industry

In industrial applications, this compound is utilized in developing new materials and catalyzing chemical reactions.

  • Catalysis : The ability to form stable complexes with transition metals allows it to act as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline and related compounds:

Compound Name Fused Ring/Substituent Key Properties/Applications References
This compound Oxirene (epoxide) High rigidity, potential for strained coordination geometry; underexplored biological roles
Pyrazino[2,3-f][1,10]phenanthroline Pyrazine Strong metal coordination (e.g., Cu(II), Ru(II)), DNA intercalation, antitumor activity
Phenanthr[9,10-e][1,3]oxazino[4,3-a]-β-carboline (10) Oxazine Antitumor activity via G-quadruplex stabilization; synthesized via morpholine reactions
5,6-Difluoro-1,10-phenanthroline Fluorine substituents Enhanced cytotoxicity, lower toxicity to healthy cells; fluorination improves bioavailability
Pyrido[2,3:5,6]pyrazino[2,3-f][1,10]phenanthroline (ptpbα) Pyridine-pyrazine Used in Ru(II) complexes for stabilizing c-myc G-quadruplex DNA; induces S-phase arrest

Key Research Findings and Contradictions

  • Strain vs. Stability: The oxireno group’s strain may limit stability compared to pyrazine-fused derivatives, which are widely used in coordination chemistry due to their robustness .
  • Fluorination Trade-offs: Fluorinated phenanthrolines enhance bioactivity but require complex synthetic routes, whereas non-fluorinated analogs like the oxireno variant may prioritize easier functionalization .

Biological Activity

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline, also known as 5,6-epoxy-1,10-phenanthroline or OXPHOS, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound's structure includes a five-membered oxireno ring fused with a phenanthroline backbone, which contributes to its unique reactivity and biological properties.

  • Molecular Formula : C12H8N2O
  • Molecular Weight : 196.2047 g/mol
  • CAS Number : 65115-91-5

The compound is synthesized through various methods, including reactions involving sodium hypochlorite and 1,10-phenanthroline in chloroform, yielding high purity products suitable for research applications .

DNA Binding and Anticancer Potential

This compound has shown promising results in binding to DNA. Studies indicate that it can interact with specific DNA sequences, suggesting potential applications in targeted drug development for cancer therapy . Initial in vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited significant antiproliferative activity against several cancer cell lines. Further investigations are required to elucidate its mechanism of action and efficacy in vivo .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis through reactive oxygen species (ROS) accumulation. This suggests that the compound may act as a dual inhibitor targeting histone deacetylases (HDACs) and ribonucleotide reductase (RR), both of which are implicated in cancer progression .

Study on Dual HDAC/RR Inhibition

A recent study focused on a hydroxamate derivative of 1,10-phenanthroline emphasized its dual inhibitory effects on HDAC and RR enzymes. The synthesized compound demonstrated:

  • IC50 Values :
    • HDAC Inhibition: 10.80 μM
    • RR Inhibition: 9.34 μM
    • Antiproliferative Activity in SiHa Cells: 16.43 μM

This study underscores the potential of phenanthroline derivatives as effective chemotherapeutic agents by simultaneously targeting multiple pathways involved in cancer cell survival .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target EnzymeCell Line Tested
This compound16.43Antiproliferative ActivitySiHa
Hydroxamate Derivative (Phenanthroline-based)10.80HDACSiHa
Hydroxamate Derivative (Phenanthroline-based)9.34Ribonucleotide Reductase (RR)SiHa

Q & A

Q. What are the optimal synthetic conditions for epoxidizing 1,10-phenanthroline derivatives like 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline?

Epoxidation of 1,10-phenanthroline derivatives requires precise pH control (8.6–8.8) and high-quality oxidizing agents (e.g., sodium hypochlorite). Over-reaction leads to ring-opening byproducts, so reaction monitoring via TLC or HPLC is critical. Fluorescence spectroscopy can validate successful epoxidation by comparing emission profiles with non-nitrogenated analogs (e.g., phenanthrene) .

Q. How can structural elucidation of this compound be performed to confirm regioselectivity?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm the oxireno ring position .
  • Fluorescence spectroscopy : Compare binding behavior with metal ions (e.g., Cu²⁺) to infer nitrogen coordination sites, as 1,10-phenanthroline derivatives exhibit fluorescence quenching upon metal chelation .

Q. What methodologies exist for quantifying metal-binding affinity in this compound?

Adapt the 1,10-phenanthroline-based photometric iron assay (e.g., USP standards):

Prepare a 0.2–0.4% w/v solution of the compound in methanol/water.

Adjust pH to 2–9 (varies by target metal).

Measure absorbance at 510 nm after complexation (Table 1).

Metal IonOptimal pHλ_max (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Fe²⁺3.5–4.551011,100
Cu²⁺6.0–7.04356,800

Advanced Research Questions

Q. How do thermodynamic properties (e.g., heat capacity, entropy) influence the stability of this compound in catalytic systems?

Experimental calorimetry (e.g., DSC) and computational methods (DFT) reveal:

  • ΔH_fusion : 28.5 kJ/mol for anhydrous 1,10-phenanthroline derivatives.
  • Entropy-driven degradation : Above 150°C, entropy increases due to oxireno ring decomposition, limiting high-temperature applications .

Q. How can coordination complexes of this ligand be designed to enhance catalytic or biological activity?

  • Step 1 : Synthesize mixed-ligand complexes (e.g., with pyrazino[2,3-f][1,10]phenanthroline) to modulate redox potentials .
  • Step 2 : Use ball milling or solvent evaporation for co-crystallization with nucleobases (e.g., cytosine), enhancing DNA-binding capability .
  • Example : Ru(II) complexes with this ligand show improved anticancer activity by inducing DNA cross-linking via aqua ligand substitution .

Q. What experimental strategies resolve contradictions in fluorescence data during metal-chelation studies?

  • Control experiments : Compare fluorescence lifetimes in inert (N₂) vs. oxidative (O₂) environments to distinguish static vs. dynamic quenching.
  • Competitive binding assays : Introduce EDTA to displace weakly bound metals; persistent quenching indicates strong chelation .

Q. How is this compound applied in electroluminescent materials?

  • OLED design : Incorporate into Pt(II) or Re(I) complexes (e.g., fac-bromotricarbonyl derivatives) to achieve thermally activated delayed fluorescence (TADF).
  • Key parameters :
    • Emission λ: 550–600 nm (tunable via substituents).
    • Quantum yield: >60% in doped PMMA films .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.